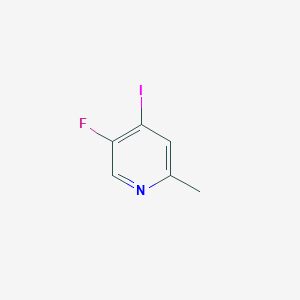

5-Fluoro-4-iodo-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-iodo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUIZMUIZRONQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Halogenated Pyridine Scaffolds

Halogenated pyridine (B92270) scaffolds are fundamental building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. nbinno.comnih.gov The introduction of halogen atoms onto the pyridine ring significantly alters the electronic properties and reactivity of the molecule, providing synthetic chemists with versatile handles for further functionalization. nbinno.com

The presence of halogens such as fluorine and iodine on a pyridine ring offers distinct advantages. Fluorine, with its high electronegativity, can modulate the basicity of the pyridine nitrogen and influence the metabolic stability and binding affinity of resulting drug candidates. nih.govresearchgate.net This makes fluorinated pyridines highly valuable in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govresearchgate.net

On the other hand, the iodine atom serves as an excellent leaving group and a versatile anchor for cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nbinno.com These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are central to the assembly of complex molecular architectures. nbinno.com The strategic placement of both a fluorine and an iodine atom on the pyridine scaffold, as seen in 5-Fluoro-4-iodo-2-methylpyridine, therefore presents a powerful combination for the synthesis of novel and diverse chemical entities.

Evolving Research Interest in 5 Fluoro 4 Iodo 2 Methylpyridine and Its Isomers

While specific research dedicated exclusively to 5-Fluoro-4-iodo-2-methylpyridine is not extensively documented in publicly available literature, the broader class of fluoro-iodo-methylpyridines has seen a steady growth in interest. This interest is largely driven by the pursuit of novel scaffolds for drug discovery and the development of new synthetic methodologies. Researchers are particularly drawn to the potential of these isomers as key intermediates in the synthesis of biologically active compounds.

Comparative studies of these isomers are crucial for understanding the structure-activity relationships of the final products. The subtle differences in the electronic and steric environments of each isomer can lead to significant variations in their biological activity and physical properties. As synthetic methods become more sophisticated, it is anticipated that the research interest in specific, less-explored isomers like this compound will intensify, driven by the need for fine-tuning molecular properties in drug design and materials science.

A Versatile Building Block in Heterocyclic Chemistry

Historical and Current Synthetic Strategies for Halogenated Pyridines

The introduction of halogen atoms onto a pyridine ring has been a long-standing challenge in organic chemistry. Historically, electrophilic aromatic substitution (EAS) reactions on pyridine are difficult due to the electron-deficient nature of the ring, often requiring harsh conditions like high temperatures and strong acids or Lewis acids. chemrxiv.orgnih.govyoutube.com These methods can also lead to mixtures of regioisomers. chemrxiv.org

Modern approaches have sought to overcome these limitations by employing more sophisticated strategies. These include:

Pyridine N-oxides: Activation of the pyridine ring through N-oxide formation facilitates electrophilic substitution, particularly at the 4-position. nih.gov Subsequent deoxygenation provides the desired halogenated pyridine.

Metalation-Halogenation: Directed ortho-metalation, often using strong bases like lithium diisopropylamide (LDA), followed by quenching with an electrophilic halogen source, allows for regioselective halogenation. chemrxiv.org

Ring-Opening/Ring-Closing Reactions: A novel strategy involves the temporary transformation of the pyridine into a more reactive intermediate, such as a Zincke imine. This intermediate can then undergo regioselective halogenation under mild conditions before ring-closure to regenerate the pyridine core. chemrxiv.org

Phosphonium (B103445) Salts: Pyridines can be converted to heterocyclic phosphonium salts, which can then be displaced by halide nucleophiles in an SNAr-type reaction to introduce halogens at specific positions. nih.govacs.orgmountainscholar.org

Regioselective Functionalization Techniques for Pyridine Ring Systems

Achieving regioselectivity in the functionalization of the pyridine ring is paramount for the efficient synthesis of specifically substituted derivatives like this compound.

Direct Halogenation Protocols and Positional Selectivity

Direct halogenation of pyridines often lacks regioselectivity. For instance, the chlorination of 2-methylpyridine (B31789) with gaseous chlorine can lead to side-chain chlorination. google.com Vapor-phase chlorination at elevated temperatures has also been explored. google.com The chlorination of methylpyridines can result in product mixtures as the initial chlorination does not significantly alter the reactivity of the pyridine ring. youtube.com

To achieve positional selectivity, various strategies have been developed. For example, 2-chloropyridine (B119429) can be lithiated with lithium tetramethylpiperidide and zinc chloride at room temperature, and subsequent quenching with iodine yields a mixture of chloro-iodopyridines. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorination

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into a pyridine ring. nih.gov This typically involves the displacement of a good leaving group, such as a nitro group or a halogen, by a fluoride (B91410) source. The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring. mdpi.com For example, the nitro group in methyl 3-nitropyridine-4-carboxylate can be successfully replaced by a fluoride anion using cesium fluoride in dimethyl sulfoxide. mdpi.comresearchgate.net This highlights the utility of the nitropyridine pathway for SNAr fluorination. mdpi.com

Another approach involves the direct C-H fluorination of pyridines using reagents like silver(II) fluoride (AgF2), followed by nucleophilic substitution of the installed fluoride. nih.govacs.orgthieme-connect.com This tandem process allows for the late-stage functionalization of complex molecules. nih.gov

Electrophilic Iodination and Selective Introduction of Iodine

Electrophilic iodination of pyridines generally requires an activating group or specific reaction conditions. Direct iodination of benzene, a related aromatic system, is often achieved using iodine in the presence of an oxidizing agent like nitric acid to generate the electrophilic iodine species (I+). youtube.comyoutube.com For pyridine systems, similar strategies can be employed, though the electron-deficient nature of the ring makes the reaction more challenging.

A common method for introducing iodine at a specific position is through a lithiation-iodination sequence. For example, 5-chloro-2-(trifluoromethyl)pyridine (B1590180) can be treated with LDA at low temperatures to deprotonate the 4-position, followed by the addition of iodine to yield 5-chloro-4-iodo-2-(trifluoromethyl)pyridine. chemicalbook.com

Multi-Step Synthetic Pathways for the Target Compound

The synthesis of this compound often requires a multi-step approach, starting from a more readily available precursor.

Strategies Employing Aminopyridine Precursors

A versatile strategy for the synthesis of halogenated pyridines involves the use of aminopyridine precursors. A general and effective method involves a sequence of nitration, reduction, diazotization, and subsequent halogenation.

For instance, a plausible route to 2-chloro-4-iodo-5-methylpyridine, a structurally similar compound, starts with 2-chloro-5-methylpyridine. This starting material undergoes nitration at the 4-position, followed by reduction of the nitro group to an amine. The resulting amino group can then be converted to a diazonium salt, which is subsequently displaced by iodide to yield the final product. google.com

A similar strategy can be envisioned for the synthesis of this compound, likely starting from a suitable aminofluoropicoline derivative. For example, a process for preparing 5-bromo-2-fluoro-4-picoline involves the diazotization of 5-bromo-2-amino-4-picoline in anhydrous hydrogen fluoride, followed by treatment with sodium nitrite. google.com This demonstrates the feasibility of introducing fluorine via a diazotization reaction on an aminopyridine scaffold.

A patent describes the synthesis of 4-amino-5-methylpyridone from a chloro-methyl-amino-pyridine precursor, highlighting the utility of aminopyridines in the synthesis of substituted pyridones. google.com While not a direct synthesis of the target compound, it illustrates the manipulation of functional groups on the pyridine ring starting from an amino precursor.

Approaches from Partially Halogenated Pyridine Intermediates

The construction of this compound frequently relies on the strategic functionalization of a pyridine ring that already contains one or more of the desired substituents. This approach leverages the directing effects of existing groups and avoids the de novo construction of the pyridine ring.

A primary strategy involves the direct iodination of a 5-fluoro-2-methylpyridine (B1303128) precursor. This transformation can be accomplished via directed ortho-metalation (DoM). In a process analogous to the synthesis of similar halopyridines, a strong base such as lithium diisopropylamide (LDA) can be used to selectively deprotonate the C-4 position of the pyridine ring, which is activated by the adjacent fluorine atom. chemicalbook.com The reaction is typically performed at very low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to install the iodo group at the C-4 position. chemicalbook.com This method offers a direct and regioselective route to the target compound.

An alternative, multi-step pathway can be envisioned starting from 2-chloro-5-methylpyridine. google.com This route, adapted from the synthesis of 2-chloro-4-iodo-5-methylpyridine, involves a sequence of reactions to build the required functionality. google.com The key steps would be:

N-Oxidation: The starting pyridine is oxidized to its corresponding N-oxide, which activates the ring for subsequent electrophilic substitution.

Nitration: The N-oxide is nitrated at the C-4 position.

Reduction: The nitro group is reduced to an amino group.

Diazotization and Iodination: The resulting 4-amino intermediate undergoes a Sandmeyer-type reaction, where it is converted to a diazonium salt and subsequently treated with an iodide salt (e.g., KI) to yield the 4-iodo product. google.com

A final fluorination step would be required to complete the synthesis. Alternatively, starting with a fluorinated analogue like 2-amino-5-fluoropicoline could streamline the process. A patent for the preparation of fluoropyridine compounds describes processes like the improved Balz-Schiemann reaction, which can be suitable for industrial-scale production and avoids many of the harsh conditions associated with other fluorination methods. google.com

| Starting Material | Key Transformation Step(s) | Analogous Product | Reference |

|---|---|---|---|

| 5-Chloro-2-(trifluoromethyl)pyridine | 1. Deprotonation with LDA at -78°C 2. Iodination with I₂ | 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | chemicalbook.com |

| 2-Chloro-5-methylpyridine | 1. N-Oxidation 2. Nitration 3. Reduction 4. Diazotization/Iodination | 2-Chloro-4-iodo-5-methylpyridine | google.com |

| 2-Amino-4-picoline | 1. Bromination 2. Diazotization/Fluorination | 5-Bromo-2-fluoro-4-picoline | google.com |

Advanced Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and operate under milder conditions.

Transition metal catalysis offers powerful tools for the functionalization of pyridine rings. While specific catalytic syntheses for this compound are not extensively documented, established methods for related compounds suggest high potential. For instance, copper-mediated reactions are used to introduce trifluoromethyl groups to iodo- and bromopyridines, demonstrating the utility of copper catalysis in functionalizing halopyridines. nih.gov

Palladium-catalyzed cross-coupling reactions are also central to modern pyridine chemistry. A bifunctional catalyst comprising palladium on a solid acid support (Pd/C/K-10 montmorillonite) has been used for the one-pot synthesis of substituted pyridines under microwave irradiation. organic-chemistry.org Such catalytic systems could potentially be adapted for the final aromatization step in a pyridine ring synthesis. Direct C-H activation and subsequent iodination using palladium, ruthenium, or rhodium catalysts represent a state-of-the-art approach to introduce the iodo group directly onto a pre-formed 5-fluoro-2-methylpyridine ring, minimizing the need for pre-functionalized substrates.

Metal-free synthetic strategies are highly desirable as they avoid contamination of the final product with residual toxic metals. The iodination of the pyridine ring can often be achieved using electrophilic iodinating agents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent, circumventing the need for a metal catalyst. Similarly, electrophilic fluorination using reagents such as Selectfluor is a standard metal-free method.

Visible-light photoredox catalysis has emerged as a particularly green and powerful technology, enabling a wide range of transformations under exceptionally mild conditions. This method has been applied to the formal [5+1] cycloaddition of vinylaziridines with difluoroalkyl halides to produce pyridines. organic-chemistry.org This highlights its potential for constructing the core pyridine scaffold. In principle, photoredox catalysis could also be applied to the direct C-H iodination of the 5-fluoro-2-methylpyridine substrate, offering a sustainable alternative to traditional methods.

Solid-Phase Synthesis Applications for Pyridine Derivatives

Solid-phase synthesis is a high-throughput technique that facilitates the rapid production of compound libraries for applications such as drug discovery. wikipedia.org In this method, a starting material is chemically anchored to an insoluble polymer resin, and subsequent reactions are carried out in a stepwise fashion. wikipedia.org The use of excess reagents can drive reactions to completion, and purification is simplified to washing the resin. wikipedia.orgnih.gov

This methodology has been successfully applied to the synthesis of various pyridine-related heterocycles. For example, pyridones have been synthesized on a solid support via a [4+2] cyclocondensation reaction. nih.gov The solid-phase approach has also been shown to be superior to solution-phase methods for generating complex macrocycles containing heterocyclic fragments, allowing for the rapid generation of a flexible linear peptide that can be cyclized more easily. mdpi.com

For the synthesis of this compound derivatives, a suitable picoline precursor could be attached to a resin. The halogenation steps could then be performed on the solid support. After the desired substitutions are complete, the final product is cleaved from the resin. This approach is highly amenable to the creation of a library of analogues for structure-activity relationship (SAR) studies by varying the building blocks or reaction conditions at each step. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement in Laboratory and Scaled Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring the economic viability and safety of a synthesis, particularly for large-scale production. google.com The synthesis of this compound involves several parameters that can be fine-tuned.

Key parameters for optimization include temperature, solvent, catalyst, and reaction time. For instance, in the multi-step synthesis of the related 2-chloro-4-iodo-5-methylpyridine, the diazotization and iodination steps are carefully temperature-controlled, with diazotization occurring at -10 °C and the subsequent iodination at 0 °C to manage the stability of the diazonium intermediate and maximize yield. google.com

For syntheses intended for industrial scale, the choice of reagents and conditions is critical. Patented methods for preparing fluoropyridines often emphasize the development of routes that are reliable and avoid harsh conditions. google.com In the gas-phase catalytic synthesis of methylpyridines, both the catalyst composition (e.g., the percentage of cadmium oxide) and the reaction temperature are systematically varied to find the optimal output. semanticscholar.org Similarly, in the vapor-phase production of other halopyridines, controlling the ratio of reactants and the temperature is essential for managing the degree of halogenation and limiting the formation of by-products. nih.gov

The following table summarizes key parameters that are typically optimized in the synthesis of halopyridines.

| Parameter | Objective/Consideration | Example from Analogous Syntheses | Reference |

|---|---|---|---|

| Temperature | Control reaction rate, manage stability of intermediates (e.g., diazonium salts), and improve selectivity. | Diazotization at -10°C, followed by iodination at 0°C. | google.com |

| Catalyst | Increase reaction rate and selectivity. Optimization of catalyst loading and composition is key. | Varying the percentage of CdO in a gas-phase catalyst to maximize methylpyridine yield. | semanticscholar.org |

| Solvent | Affects solubility, reaction rate, and sometimes the reaction pathway. | Use of THF as an inert solvent for reactions involving highly reactive organolithium reagents. | chemicalbook.com |

| Reactant Concentration/Ratio | Control the extent of reaction and minimize side products, especially in poly-halogenations. | Controlling the molar ratio of chlorine gas to manage the number of chlorine atoms added to a pyridine ring. | nih.gov |

| Reaction Time | Ensure complete conversion without promoting decomposition or side reactions. | Diazotization reaction time of 1 hour, followed by 4 hours for iodination. | google.com |

Halogen-Directed Reactivity and Electronic Effects of Substituents on the Pyridine Core

The reactivity of the pyridine ring in this compound is significantly influenced by its substituents. The fluorine atom at the 5-position and the methyl group at the 2-position exert distinct electronic effects. Fluorine, being highly electronegative, acts as a strong -I (negative inductive) and weak +R (positive resonance) group, withdrawing electron density from the ring through the sigma bond network. lumenlearning.com This deactivates the ring towards electrophilic aromatic substitution. Conversely, the methyl group is an electron-donating group (+I effect), which activates the ring. lumenlearning.comlibretexts.org

The iodine at the 4-position is the most influential substituent in directing the molecule's reactivity in cross-coupling reactions. The carbon-iodine bond is weaker than carbon-fluorine or carbon-hydrogen bonds, making it the primary site for oxidative addition in palladium-catalyzed reactions. libretexts.orglibretexts.org This selective reactivity of the C-I bond is a cornerstone of its utility in synthetic chemistry, allowing for the targeted introduction of new functional groups at the 4-position while leaving the rest of the molecule intact.

Cross-Coupling Reactions Involving this compound as a Substrate

Cross-coupling reactions are a pillar of modern organic synthesis, and this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org In the case of this compound, the reaction selectively occurs at the 4-position, where the iodine atom is located. This selectivity is due to the relative bond strengths (C-I < C-Br < C-Cl), which dictates the ease of oxidative addition to the palladium(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base, which is essential for the transmetalation step of the catalytic cycle. libretexts.org

A variety of boronic acids and esters can be coupled with this compound, allowing for the synthesis of a diverse range of 4-aryl- and 4-vinyl-5-fluoro-2-methylpyridines. These products are valuable intermediates in medicinal chemistry and materials science.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Pyridines

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Bromo-5-fluoro-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Bromo-5-fluoro-4-arylpyridine | - |

| 5-Iodo-2'-deoxyuridine | Various boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 5-Aryl/vinyl-2'-deoxyuridine | Good |

Data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Specific yields for this compound were not available in the provided search results.

Sonogashira Coupling and Other Alkyne Functionalizations

The Sonogashira coupling reaction is another key transformation that utilizes a palladium catalyst, along with a copper(I) co-catalyst, to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org For this compound, this reaction provides a direct route to 4-alkynyl-5-fluoro-2-methylpyridines. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly versatile method. wikipedia.orgsoton.ac.uk

The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product, while the copper co-catalyst activates the alkyne for transmetalation. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgorganic-chemistry.org

Table 2: Sonogashira Coupling of Halogenated Pyridines

| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 5-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF | 5-Alkynyl-3-fluoro-2-cyanopyridine |

| 2-Bromo-4-iodo-quinoline | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 2-Bromo-4-alkynyl-quinoline |

This table illustrates the general conditions for Sonogashira coupling. Specific examples for this compound were not found in the search results.

Buchwald–Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is of great importance in the synthesis of pharmaceuticals, as the aryl-amine motif is a common structural feature. wikipedia.org With this compound, the Buchwald-Hartwig amination allows for the selective introduction of a wide variety of primary and secondary amines at the 4-position. researchgate.net

The catalytic cycle involves the oxidative addition of the aryl iodide to the palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the palladium(0) catalyst. libretexts.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction and has been the subject of extensive research. wikipedia.orgorganic-chemistry.org

Table 3: Buchwald-Hartwig Amination of Halogenated Pyridines

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 2-Fluoro-4-iodopyridine (B1312466) | Aromatic amines | Pd(OAc)₂ | BINAP | K₂CO₃ | - | 4-Arylamin-2-fluoropyridine |

| Aryl halides | Primary/secondary amines | Pd₂(dba)₃ | Various phosphine (B1218219) ligands | NaOt-Bu | Toluene | Arylamine |

This table presents general conditions for the Buchwald-Hartwig amination. Specific data for this compound was not available in the search results.

Understanding Nucleophilic and Electrophilic Reactivity Sites

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, in this compound, the presence of the electron-withdrawing fluorine atom further deactivates the ring towards electrophilic substitution. lumenlearning.com Electrophilic attack, if it were to occur, would be directed to the positions least deactivated by the fluorine and nitrogen atoms.

Nucleophilic aromatic substitution (SNAr) is a more plausible reaction pathway, especially at the 2-position, which is activated by the adjacent nitrogen atom. However, the presence of the iodine at the 4-position makes cross-coupling reactions the dominant pathway under palladium catalysis. In the absence of a metal catalyst, strong nucleophiles could potentially displace the fluorine atom, although this is generally less favorable than reactions at the halogenated positions in many pyridine systems. nih.gov

Radical-Mediated Transformations and Detailed Mechanistic Elucidation

While ionic, palladium-catalyzed reactions are the most common transformations for this compound, radical-mediated reactions also offer unique synthetic possibilities. The carbon-iodine bond is relatively weak and can be cleaved homolytically under photolytic or radical-initiating conditions to generate a pyridyl radical. This reactive intermediate can then participate in a variety of radical-mediated processes, such as additions to alkenes or alkynes, or radical-radical coupling reactions.

Detailed mechanistic elucidation of these transformations often involves a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates, along with computational modeling. For the cross-coupling reactions, the fundamental steps of oxidative addition, transmetalation, and reductive elimination are well-established. libretexts.orgwikipedia.orglibretexts.org However, the specific role of ligands, bases, and solvents in modulating the reactivity and selectivity of these reactions with substrates like this compound continues to be an active area of research.

Formation and Reactivity of Radical Intermediates

While specific studies on the radical intermediates of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of aryl halides. The carbon-iodine bond is the most likely site for homolytic cleavage to generate a pyridyl radical, owing to its lower bond dissociation energy compared to C-F, C-C, and C-H bonds within the molecule.

The formation of the 5-fluoro-2-methylpyridin-4-yl radical can be initiated through several methods, including photolysis, thermolysis, or reaction with a radical initiator. The driving force for these reactions is often the formation of a more stable radical species. rsc.org Once formed, this pyridyl radical is a highly reactive intermediate that can participate in a variety of transformations.

Theoretical studies on the formation of pyridyl radicals through hydrogen atom abstraction have shown that the position of radical formation is influenced by the electronic properties of the pyridine ring. lu.se In the case of this compound, the electronic effects of the fluorine and methyl substituents would influence the stability and subsequent reactivity of the 5-fluoro-2-methylpyridin-4-yl radical.

The reactivity of this radical intermediate is expected to be diverse, including:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor to form 5-fluoro-2-methylpyridine.

Addition to Multiple Bonds: It can add to alkenes, alkynes, and other unsaturated systems, leading to the formation of new carbon-carbon bonds.

Cross-Coupling Reactions: The radical can be trapped by various reagents in radical-mediated cross-coupling reactions.

Computational studies on related epoxide radicals have highlighted the significant influence of substituents on the barriers for reactions such as ring-opening, which can be analogous to the subsequent reactions of the pyridyl radical. nih.gov

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) processes represent a key pathway for the activation of aryl halides, including this compound. In a SET mechanism, the compound can either accept or donate a single electron to form a radical ion. Given the presence of the electron-withdrawing fluorine and the electrophilic nature of the pyridine ring, this compound is more likely to act as an electron acceptor.

Upon accepting an electron, it would form a radical anion. This species is unstable and can undergo rapid fragmentation, cleaving the weak carbon-iodine bond to release an iodide anion and the corresponding 5-fluoro-2-methylpyridin-4-yl radical. This process is a cornerstone of photoredox catalysis, where a photocatalyst, upon excitation by light, can initiate the SET process. sigmaaldrich.com

The general mechanism for a photoredox-catalyzed reaction involving an aryl iodide like this compound would typically involve the following steps:

Excitation of a photocatalyst (PC) by visible light to its excited state (PC*).

Single-electron transfer from a donor to the excited photocatalyst or from the excited photocatalyst to an acceptor. In the context of activating this compound, a reductive quenching cycle is likely, where the excited photocatalyst is reduced by a sacrificial electron donor.

The reduced photocatalyst then transfers an electron to the this compound, leading to the formation of the radical anion.

Fragmentation of the radical anion to form the pyridyl radical and an iodide ion.

The pyridyl radical can then engage in the desired chemical transformation.

While specific experimental data for this compound in SET processes is limited, the principles of photoredox catalysis are well-established and provide a framework for predicting its behavior. sigmaaldrich.com

C-H Functionalization Strategies and Regioselectivity

Direct C-H functionalization of pyridines is a powerful tool in organic synthesis. google.com For this compound, the primary sites for C-H functionalization are the C-3 and C-6 positions. The regioselectivity of these reactions is dictated by a combination of electronic and steric factors.

The electron-withdrawing nature of the pyridine nitrogen generally deactivates the ring towards electrophilic attack but can direct metalation at specific positions. The fluorine at C-5 and the methyl group at C-2 further influence the electron distribution and steric accessibility of the remaining C-H bonds.

Palladium-catalyzed C-H arylation is a common strategy. For electron-deficient pyridines, arylation often occurs at the positions meta to the nitrogen atom (C-3 and C-5). researchgate.net In the case of this compound, the C-5 position is already substituted. Therefore, C-H functionalization would be expected to occur at the C-3 or C-6 positions. The directing effect of the methyl group at C-2 might favor functionalization at the C-3 position.

While no direct studies on C-H functionalization of this compound are available, related transformations of other substituted pyridines provide insight. For example, the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine occurs selectively at the C-4 position, demonstrating the higher reactivity of the C-I bond over C-F and C-H bonds in cross-coupling reactions. researchgate.net This suggests that C-H functionalization would likely require specific directing groups or catalysts to compete with reactions at the C-I bond.

| Reaction Type | Related Substrate | Position of Functionalization | Catalyst/Reagents | Yield (%) | Reference |

| Buchwald-Hartwig Amination | 2-Fluoro-4-iodopyridine | C-4 | Pd(OAc)₂/BINAP, K₂CO₃ | Good | researchgate.net |

| Suzuki Coupling | 2-Bromo-5-methylpyridine | C-2 | Pd(OAc)₂, ligand | Excellent | researchgate.net |

Intramolecular Cyclizations and Rearrangement Mechanisms

This compound can serve as a precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve the formation of a new ring by connecting a side chain, attached at one of the ring positions, to another position on the pyridine ring.

A common strategy involves introducing a nucleophilic or reactive group at a position ortho to the iodine atom. For instance, a substituent at the C-3 or C-5 position bearing a nucleophile could undergo an intramolecular cyclization, displacing the iodine at C-4.

Iodine-mediated cyclizations are a well-established method for the synthesis of heterocycles. nih.gov In such reactions, an external iodine source is used to induce the cyclization of a substrate containing an unsaturated bond. While this is an intermolecular process, the underlying principles of electrophilic attack by iodine can be applied to intramolecular scenarios.

Although no specific examples of intramolecular cyclizations starting from this compound are found in the surveyed literature, the synthesis of various heterocycles through intramolecular cyclization of other halo-substituted precursors is well-documented. researchgate.netresearchgate.net For example, iodine-mediated 6-endo-dig cyclization has been used to synthesize 6-aryl-5-iodobenzo[e]pyrido[1,2-a]indoles. researchgate.net This demonstrates the utility of the carbon-iodine bond as a handle for constructing complex polycyclic systems.

Rearrangement reactions involving this compound are not commonly reported. However, under certain conditions, such as high temperatures or the presence of strong acids or bases, rearrangements of the pyridine ring or its substituents could potentially occur, though these are generally not the primary reaction pathways.

Computational and Spectroscopic Investigation of Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications in Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 5-Fluoro-4-iodo-2-methylpyridine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict its three-dimensional structure and reactivity descriptors. researchgate.netnih.gov

The optimization of the molecular geometry through DFT provides detailed information on bond lengths, bond angles, and dihedral angles. These calculations account for the electronic effects of the substituents—the electron-donating methyl group and the electron-withdrawing fluorine and iodine atoms—on the pyridine (B92270) ring. The resulting optimized structure represents the molecule's minimum energy conformation. The substitution pattern, with halogens at positions 4 and 5 and a methyl group at position 2, influences the pyridine ring's geometry, causing slight distortions from a perfect hexagon due to steric and electronic effects.

DFT calculations also yield various electronic properties that help predict reactivity. These properties, such as ionization potential, electron affinity, and global reactivity descriptors, quantify the molecule's tendency to participate in chemical reactions.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C-F | Carbon-Fluorine bond length | ~1.35 |

| C-I | Carbon-Iodine bond length | ~2.10 |

| C-N (average) | Carbon-Nitrogen bond lengths in the ring | ~1.34 |

| C-C (average) | Carbon-Carbon bond lengths in the ring | ~1.39 |

| C-CH₃ | Bond between the ring and the methyl group | ~1.51 |

| **Bond Angles (°) ** | ||

| F-C-C | Angle involving the fluorine substituent | ~118 |

| I-C-C | Angle involving the iodine substituent | ~119 |

| C-N-C | Angle within the pyridine ring at the nitrogen atom | ~117 |

| Dihedral Angles (°) | ||

| F-C-C-N | Torsion angle defining the planarity of the ring | ~0.0 |

| I-C-C-C | Torsion angle defining the planarity of the ring | ~180.0 |

Note: The values in this table are representative and based on typical DFT calculations for similar halogenated pyridine structures. Actual values may vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Charge Transfer and Stability

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or electron-donating character. youtube.com In this compound, the HOMO is expected to be distributed primarily over the π-system of the pyridine ring and potentially the lone pair of the iodine atom.

The LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or electron-accepting character. youtube.com The LUMO is typically located on the pyridine ring, influenced by the electron-withdrawing effects of the fluorine and nitrogen atoms.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. The HOMO-LUMO gap helps to characterize the charge transfer that occurs within the molecule. malayajournal.org

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between LUMO and HOMO | A smaller gap suggests higher reactivity and polarizability. malayajournal.org |

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals obtained from a DFT calculation into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis can elucidate several key intramolecular features:

Charge Distribution: It calculates the natural atomic charges on each atom, offering a more refined view of the electronic effects of the substituents than simpler methods. It would quantify the electron-withdrawing nature of the fluorine and nitrogen atoms and the electron-donating effect of the methyl group.

Hybridization: NBO analysis determines the hybridization of the atomic orbitals contributing to each bond, confirming the sp² hybridization of the ring carbons and nitrogen.

Intramolecular Interactions: The most significant contribution of NBO analysis is the identification of delocalization and hyperconjugative interactions. It measures the stabilization energy (E(2)) associated with "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. For this molecule, key interactions would include:

π → π* interactions within the pyridine ring, indicating aromatic delocalization.

LP(N) → π*(C-C) interactions, showing the delocalization of the nitrogen lone pair into the ring.

σ(C-H) → σ(C-C) or π(C-C) interactions from the methyl group, indicating hyperconjugation.

LP(F/I) → σ*(C-C) interactions, revealing the electronic influence of the halogen lone pairs on the ring.

Table 3: Expected NBO Analysis Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

| π(C-C) | π(C-N) | Intramolecular π-conjugation | Aromatic stabilization of the pyridine ring |

| LP(N) | π(C-C) | Lone pair delocalization | Enhances ring electron density |

| LP(F) | σ(C-C) | Hyperconjugation | Influence of fluorine on the sigma framework |

| σ(C-H) (methyl) | π(C-C) (ring) | Hyperconjugation | Electron donation from the methyl group to the ring |

Note: LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Regions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potential values.

Typically, the color-coding convention is as follows:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. researchgate.net

Blue: Regions of most positive potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack. researchgate.net

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound, the MEP map would reveal the following features:

The most negative region (red) is expected around the nitrogen atom due to its high electronegativity and lone pair of electrons, making it the primary site for protonation and interaction with electrophiles. researchgate.net

The fluorine atom, being highly electronegative, will also create a region of negative potential. researchgate.net

The iodine atom exhibits a unique characteristic known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the atom along the C-I bond axis. This positive cap makes the iodine atom a potential halogen bond donor.

The hydrogen atoms of the methyl group and on the pyridine ring will exhibit positive potential (blue/light blue), making them susceptible to interactions with nucleophiles. researchgate.net

Table 4: Predicted Reactive Regions from MEP Analysis of this compound

| Molecular Region | Predicted Electrostatic Potential | Type of Attack Favored |

| Pyridine Nitrogen Atom | Negative (Red) | Electrophilic Attack |

| Fluorine Atom | Negative (Red/Yellow) | Electrophilic Interaction |

| Iodine Atom (Sigma-hole) | Positive (Blue) | Nucleophilic Attack / Halogen Bonding |

| Ring & Methyl Hydrogens | Positive (Blue) | Nucleophilic Interaction |

Solvent Effects on Electronic Properties and Reactivity Descriptors

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the electronic properties and reactivity of this compound.

In a polar solvent, the molecule will be stabilized through dipole-dipole interactions. This stabilization can alter various properties:

Dipole Moment: The dipole moment of the molecule is generally enhanced in a polar solvent due to the reaction field induced by the solvent, which polarizes the solute's electron density.

Electronic Properties: The energies of the HOMO and LUMO can shift in the presence of a solvent. This can, in turn, affect the HOMO-LUMO gap, potentially altering the molecule's reactivity and spectral properties compared to the gas phase.

Reactivity Descriptors: Global reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, are also solvent-dependent. Analyzing these changes helps predict how the molecule's reactivity will be modified in different solvent environments. For instance, a reaction might be more favorable in a polar solvent if the transition state is more polar than the reactants and is therefore preferentially stabilized.

Advanced Spectroscopic Characterization Techniques as Complementary Tools in Reactivity Studies

Experimental spectroscopic techniques are essential for validating the structures predicted by computational methods and for providing direct evidence of the molecule's composition and bonding. researchgate.net For this compound, a combination of these techniques provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. The spectrum would show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl group, with chemical shifts influenced by the electron-withdrawing/donating nature of the adjacent substituents.

¹³C NMR: Reveals the chemical environment of the carbon atoms. The spectrum would show separate peaks for each unique carbon in the pyridine ring and the methyl group. The carbons attached to the electronegative F, I, and N atoms would show characteristic shifts.

¹⁹F NMR: This technique is specific to the fluorine atom and would show a single resonance, providing direct evidence for its presence and information about its electronic environment.

Infrared (IR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov Key vibrational bands for this compound would include C-H stretching (from the ring and methyl group), C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-F and C-I stretching vibrations.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₆H₅FIN), confirming its elemental composition. nih.gov

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy also probes the vibrational modes of the molecule. nih.gov It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations.

Table 5: Spectroscopic Techniques for the Characterization of this compound

| Technique | Information Provided |

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Chemical environment of carbon atoms, confirming the carbon skeleton. |

| FTIR Spectroscopy | Identification of functional groups (C=N, C-F, C-I, C-H). nih.gov |

| Mass Spectrometry | Molecular weight confirmation and fragmentation analysis. researchgate.net |

| Raman Spectroscopy | Complementary vibrational data, especially for symmetric bonds. nih.gov |

| Melting Point | A melting point of 40-45 °C has been reported, indicating the compound is a solid at room temperature. sigmaaldrich.com |

Non-Linear Optical (NLO) Properties and Computational Assessment

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data processing. researchgate.net Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large NLO responses. The NLO properties of this compound can be assessed computationally using DFT.

The key parameters that define a molecule's NLO response are:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of the second-order NLO response. A large β value is a prerequisite for a material to be a good candidate for second-harmonic generation.

Computational studies on similar organic molecules have shown that DFT methods, such as B3LYP, can reliably predict NLO properties. researchgate.netepa.gov For this compound, the presence of the π-conjugated pyridine ring combined with the electronic push-pull effect of the methyl (donor) and halogen/nitrogen (acceptor) groups could lead to a notable NLO response. Calculations would involve geometry optimization followed by the computation of the polarizability and hyperpolarizability tensors. The magnitude of the total first-order hyperpolarizability (βtot) is often compared to that of a standard NLO material like urea (B33335) for benchmarking. researchgate.net

Table 6: Key Parameters in the Computational Assessment of NLO Properties

| Parameter | Symbol | Description |

| Dipole Moment | μ | Measures the asymmetry of the molecular charge distribution. |

| Mean Polarizability | ⟨α⟩ | Measures the linear response to an applied electric field. epa.gov |

| First-Order Hyperpolarizability | β | Measures the second-order non-linear response to an applied electric field. epa.gov |

Applications of 5 Fluoro 4 Iodo 2 Methylpyridine As a Versatile Synthetic Building Block

Strategic Utility in the Synthesis of Complex Organic Architectures

As a substituted pyridine (B92270), 5-Fluoro-4-iodo-2-methylpyridine holds significant potential as a foundational component for creating intricate organic molecules. The pyridine core is a common motif in a wide array of functional molecules. The presence of two different halogen atoms at specific positions offers opportunities for selective, stepwise reactions. The iodine atom, in particular, is an excellent leaving group and is highly susceptible to participation in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the precise introduction of new carbon-carbon and carbon-heteroatom bonds at the C-4 position.

Simultaneously, the fluorine atom at the C-5 position influences the electronic properties of the pyridine ring, enhancing its stability and modulating the reactivity of other positions. This dual halogenation provides a strategic advantage, enabling chemists to build complex molecular frameworks through controlled and regioselective functionalization. The distinctive properties of such compounds allow for this selective functionalization, making them attractive options for chemists aiming to create complex molecular architectures.

Role in the Development of Advanced Chemical Intermediates for Diverse Fields

The unique structural features of this compound position it as a key precursor for advanced chemical intermediates across several research-intensive industries.

The pyridine scaffold is a ubiquitous feature in many approved pharmaceutical agents. The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity, which are critical pharmacokinetic properties. Therefore, fluorinated pyridines like this compound are valuable starting materials in drug discovery programs. The compound serves as a key intermediate for producing a variety of pharmaceuticals. Its structure can be elaborated through reactions at the iodine position to build the core of potential new therapeutic agents.

In the field of agrochemicals, pyridine-containing compounds are integral to the development of modern herbicides, insecticides, and fungicides. Methylpyridine derivatives are particularly important for producing the fourth generation of agrochemical products, which are characterized by high efficacy and low toxicity. Fluorine-containing pyridine products make up a majority of the intermediates for these advanced pesticides. The incorporation of fluorine can increase the biological activity of a molecule several times over that of its non-fluorinated counterparts. This compound can be used as an intermediate in the synthesis of new agrochemicals designed to improve crop yields and resistance to pests.

Beyond life sciences, substituted pyridines are explored for their potential in creating advanced materials. Their electronic properties and ability to coordinate with metals make them suitable for applications in polymers, coatings, and specialty chemicals. The reactivity of the carbon-iodine bond in this compound allows for its incorporation into larger polymer backbones or functional materials where the pyridine unit can impart specific desired properties, such as thermal stability or unique optical characteristics.

Derivatization and Functionalization for the Creation of Molecular Analogs

The primary utility of this compound in synthetic chemistry lies in its capacity for extensive derivatization. The iodine atom at the 4-position is the most reactive site for transformation via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups.

Furthermore, the pyridine ring itself can undergo other transformations. The nitrogen atom can be quaternized or oxidized to an N-oxide, which alters the reactivity of the ring and allows for further functionalization. This flexibility enables the systematic modification of the core structure, leading to the creation of a diverse library of molecular analogs from a single starting building block.

Utilization in Structure-Activity Relationship (SAR) Studies through Focused Molecular Library Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery and agrochemical research. They involve synthesizing a series of related compounds (a molecular library) and testing them to understand how specific structural modifications affect biological activity. The defined and modifiable positions of this compound make it an ideal scaffold for such studies.

By keeping the 5-fluoro-2-methylpyridine (B1303128) core constant and systematically varying the substituent at the 4-position (by replacing the iodine), researchers can probe the active site of a biological target and determine the optimal structural requirements for potency and selectivity. The ability to easily generate a library of analogs from this intermediate facilitates the rapid exploration of chemical space and accelerates the identification of lead compounds with improved properties. The synthesis of a series of related fluorinated pyridine derivatives allows for the systematic investigation of their biological activities.

Future Research Directions and Unexplored Reactivity of 5 Fluoro 4 Iodo 2 Methylpyridine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of halogenated pyridines often relies on multi-step sequences that may involve harsh reagents and conditions. Future research will likely focus on creating more efficient, sustainable, and scalable methods for the synthesis of 5-Fluoro-4-iodo-2-methylpyridine and its derivatives.

Key areas for development include:

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow systems can offer improved safety, efficiency, and scalability. A continuous synthesis method for fluoropyridine has been noted as a valuable advancement. google.com

Greener Reagents and Solvents: Exploration of less hazardous reagents and recyclable or biodegradable solvents will be crucial for minimizing the environmental impact of synthesis.

Catalytic C-H Activation/Halogenation: Developing methods for direct, late-stage C-H iodination of a pre-existing 5-fluoro-2-methylpyridine (B1303128) scaffold would represent a significant improvement in atom economy over classical routes that often begin with less complex precursors like 2-chloro-5-methylpyridine. google.com

Improved Diazotization-Iodination Protocols: The Sandmeyer-type reaction, involving diazotization of an aminopyridine followed by iodination, is a common strategy. google.com Future work could optimize this process to avoid hazardous intermediates and improve yields under milder conditions.

Table 1: Comparison of Synthetic Strategies for Related Halogenated Pyridines

| Target Compound | Precursor | Key Reagents/Conditions | Reaction Type |

| 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | 5-Chloro-2-(trifluoromethyl)pyridine (B1590180) | 1. LDA, THF, -78°C; 2. I₂ | Directed Ortho-metalation & Iodination chemicalbook.com |

| 2-Chloro-4-iodo-5-methylpyridine | 2-Chloro-5-methylpyridine | Multi-step: 1. H₂O₂, Acetic Acid; 2. HNO₃, H₂SO₄; 3. Fe, Acetic Acid; 4. NaNO₂, H₂SO₄; 5. KI | N-Oxidation, Nitration, Reduction, Diazotization, Iodination google.com |

| 2-Fluoro-5-methylpyridine | 2-Amino-5-methylpyridine | Fluoboric acid, Sodium nitrite, -10°C to 50°C | Balz-Schiemann Reaction chemicalbook.com |

Deeper Mechanistic Insights into Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. The interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom significantly influences the electron density of the pyridine (B92270) ring, affecting its reactivity.

Future mechanistic studies should focus on:

Halogen Dance Reactions: Polyhalogenated pyridines are known to undergo "halogen dance" reactions, where halogen atoms migrate around the ring under basic conditions. nih.gov Investigating the potential for and controlling the outcome of such rearrangements with this compound is a key area for exploration.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states, predict regioselectivity in coupling reactions, and understand the electronic contributions of the substituents to the molecule's reactivity profile.

Kinetics and Intermediate Trapping: Studying the kinetics of cross-coupling reactions at the C-I bond can reveal the rate-determining steps and the influence of the fluorine and methyl substituents. Spectroscopic and trapping experiments could help identify and characterize transient intermediates.

Exploration of Unconventional Catalytic Systems for Transformations

While palladium-catalyzed cross-coupling reactions are the workhorse for functionalizing iodoarenes, there is a significant push towards more sustainable and cost-effective catalytic systems.

Promising avenues for future research include:

Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on iron, copper, nickel, or cobalt for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the C4 position.

Photoredox Catalysis: Light-mediated catalysis offers the potential for activating the C-I bond under exceptionally mild conditions, which could be advantageous for preserving sensitive functional groups in complex synthesis.

Dual Catalysis: Combining two different catalytic cycles (e.g., a transition metal catalyst with a photoredox or organocatalyst) could enable novel transformations that are not possible with a single catalyst, such as selective C-F bond functionalization.

Silver-Promoted Reactions: Silver salts have been shown to promote selective fluorination in other heterocyclic systems and could be explored for unique transformations of this substrate. rsc.org

Exploiting Unique Electronic and Steric Properties for Innovative Applications

The specific 2,4,5-substitution pattern of this compound creates a distinct chemical environment that can be harnessed for novel applications. The electron-withdrawing fluorine at C5 and the electron-donating methyl group at C2 create an electronic push-pull effect, while the bulky, polarizable iodine at C4 offers a reactive handle with significant steric influence.

Future work could exploit these features by:

Regioselective Functionalization: Designing reactions that selectively target a specific position on the ring based on the unique electronic and steric environment. For example, the iodine at C4 is the primary site for cross-coupling, but conditions could be developed to influence reactivity at other positions.

Organocatalysis: Using the pyridine nitrogen as a Lewis basic site to catalyze reactions, with the substituents modulating its basicity and steric accessibility.

Non-covalent Interactions: Investigating how the fluorine and iodine atoms participate in halogen bonding or other non-covalent interactions to direct crystal engineering, self-assembly, or binding to biological targets.

Integration with High-Throughput Synthesis and Screening Platforms for Discovery

The structure of this compound makes it an ideal scaffold for the generation of chemical libraries for drug discovery and materials science. The reactive C-I bond provides a straightforward point for diversification.

Future efforts should aim to:

Develop Array-Compatible Chemistry: Optimizing robust and high-yielding cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are amenable to parallel synthesis platforms.

Create Diverse Building Block Libraries: Using this scaffold to rapidly generate a large number of analogues by coupling it with a wide array of boronic acids, alkynes, amines, and other reagents.

Automated Synthesis and Purification: Integrating the synthetic workflow with automated robotic systems for reaction setup, monitoring, and purification to accelerate the discovery cycle.

Application in the Synthesis of Emerging Bioactive Scaffolds and Advanced Materials

The fluorinated pyridine motif is a privileged structure in medicinal chemistry and materials science. The introduction of fluorine can enhance properties such as metabolic stability, binding affinity, and membrane permeability.

Table 2: Potential Applications for this compound Derivatives

| Application Area | Rationale | Key Structural Features Utilized |

| Medicinal Chemistry | The pyridine core is a key fragment in many kinase inhibitors, such as ERK2 inhibitors. google.com Fluorine substitution is a common strategy to improve drug-like properties. rsc.org | Fluorinated pyridine core; C4 position for attaching pharmacophoric groups. |

| Agrochemicals | Halogenated pyridines are established scaffolds for herbicides and pesticides. This compound offers a new substitution pattern for exploring novel modes of action. | Polyhalogenated and substituted pyridine ring. |

| Advanced Materials (e.g., OLEDs) | Fluorinated aromatic compounds are used in organic electronics. The electronic properties of the scaffold could be tuned for applications in organic light-emitting diodes (OLEDs) or as sensors. | Electron-withdrawing fluorine influencing HOMO/LUMO energy levels; site for attaching chromophores. |

Future research will focus on synthesizing and evaluating derivatives of this compound as potential therapeutics, particularly in oncology where kinase inhibitors are prevalent. google.com Furthermore, its utility in creating novel polymers, liquid crystals, and functional dyes for advanced materials applications remains a largely unexplored and promising field.

Q & A

Basic Questions

Q. What are the key physicochemical properties and spectral characteristics used to identify 5-Fluoro-4-iodo-2-methylpyridine?

- Answer : The compound is identified by its molecular formula C₆H₅FIN (MW: 237.02 g/mol) and CAS RN 153034-94-7 . Key spectral data includes:

- ¹H/¹³C NMR :

- Methyl protons (C2) resonate as a singlet (~δ 2.5 ppm).

- Fluorine at C5 causes deshielding of adjacent protons (C6), splitting signals into doublets.

- Iodine's heavy atom effect broadens signals for C4.

- IR : C-F stretch (1100–1000 cm⁻¹), C-I stretch (500–600 cm⁻¹).

- HRMS : Molecular ion [M+H]⁺ at m/z 238.016.

Q. What synthetic strategies introduce fluorine and iodine into the pyridine ring of this compound?

- Answer :

- Fluorination :

- Halogen exchange : React 5-chloro-2-methylpyridine with KF/CuI in DMF at 150°C (yield: ~60%) .

- Electrophilic fluorination : Use Selectfluor® in acetonitrile (RT, 12h).

- Iodination :

- Directed iodination : Activate C4 via lithiation (LDA, THF, -78°C), then quench with I₂ (yield: 70–80%) .

- Methyl group : Introduced via Friedel-Crafts alkylation during ring synthesis.

Advanced Questions

Q. How can cross-coupling reactions be optimized using this compound to synthesize bioactive biaryl scaffolds?

- Answer :

- Suzuki-Miyaura Coupling :

- Conditions : Pd(PPh₃)₄ (5 mol%), aryl boronic acid (1.2 eq.), Na₂CO₃ (2 eq.), THF/H₂O (3:1), 80°C, 12h.

- Yield : 60–85%, depending on boronic acid steric bulk.

- Critical Parameters :

- Catalyst activation under inert atmosphere (N₂/Ar).

- Microwave-assisted heating (100°C, 30 min) improves efficiency.

- Troubleshooting : Low yields may arise from iodide leaching—use fresh catalyst and degassed solvents. Monitor via TLC (Rf shift from 0.5 to 0.7 in hexane:EtOAc 4:1).

Q. How do researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Answer : Discrepancies (e.g., IC₅₀ variability) require:

- Orthogonal Validation :

- HPLC-MS : Confirm derivative purity (>95%).

- Counter-screening : Test against unrelated targets (e.g., kinases, GPCRs) to rule off-target effects.

- Assay Standardization :

- Use identical cell lines (authenticated via STR profiling).

- Control microenvironment (e.g., hypoxia vs. normoxia) using O₂-regulated chambers.

- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test (p<0.05) to compare datasets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.